molecular formula C22H25NO5S B11411165 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B11411165
M. Wt: 415.5 g/mol
InChI Key: HPRDFWAZSZZFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a potent and selective agonist for the G protein-coupled receptor GPR35, particularly exhibiting high potency at the human GPR35 splice variant GPR35a. This receptor is recognized as an emerging target in immunology and metabolic disease research due to its expression on immune cells like neutrophils and macrophages, as well as in the gastrointestinal tract and adipose tissue. Acting through the Gα 13 and β-arrestin signaling pathways, this compound facilitates the study of GPR35's role in immune cell migration and activation. Its research applications are primarily focused on investigating pathways involved in inflammatory diseases, type 2 diabetes , and inflammatory bowel disease (IBD) models. The selectivity of this agonist makes it a valuable chemical probe for deconvoluting the complex physiology of GPR35 and for exploring its potential as a therapeutic target for metabolic and autoimmune disorders.

Properties

Molecular Formula

C22H25NO5S

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H25NO5S/c1-13-5-8-19-16(4)21(28-20(19)15(13)3)22(24)23(11-18-7-6-14(2)27-18)17-9-10-29(25,26)12-17/h5-8,17H,9-12H2,1-4H3

InChI Key

HPRDFWAZSZZFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4)C)C

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Salicylaldehydes

The benzofuran core is synthesized via acid-catalyzed cyclization of 2-hydroxy-3,4,6-trimethylbenzaldehyde with ethyl bromoacetate. This method, adapted from benzofuran syntheses, proceeds under reflux in acetic acid (Yield: 68–72%).

Reaction Conditions :

  • Solvent : Acetic acid

  • Temperature : 120°C

  • Time : 6 hours

Post-cyclization, hydrolysis of the ester group using NaOH (2M) yields the carboxylic acid.

Preparation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(5-Methylfuran-2-yl)Methyl]Amine

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-Amine

Tetrahydrothiophene-3-amine is oxidized using hydrogen peroxide (30%) in acetic acid to form the sulfone derivative (Yield: 85%).

Key Steps :

  • Oxidation : H₂O₂ (3 equiv), CH₃COOH, 50°C, 4 hours.

  • Purification : Recrystallization from ethanol/water.

Dual Alkylation with (5-Methylfuran-2-yl)Methyl Bromide

The amine undergoes sequential alkylation to introduce the furanmethyl group:

  • First Alkylation :

    • Conditions : K₂CO₃, DMF, 80°C, 12 hours.

    • Product : N-(1,1-dioxidotetrahydrothiophen-3-yl)-(5-methylfuran-2-yl)methylamine (Yield: 78%).

  • Second Alkylation :

    • Reagent : (5-Methylfuran-2-yl)methyl bromide (1.2 equiv).

    • Base : Triethylamine, CH₂Cl₂, 0°C → RT.

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the diamine:

Procedure :

  • Acid Chloride Formation : SOCl₂ (3 equiv), reflux, 2 hours.

  • Coupling :

    • Solvent : Dry THF

    • Base : Pyridine (2 equiv)

    • Temperature : 0°C → RT, 6 hours

    • Yield : 65–70%.

Carbodiimide-Assisted Coupling

Alternative method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Parameter Detail
Coupling Reagent EDC (1.5 equiv), HOBt (1.5 equiv)
Solvent DMF
Reaction Time 24 hours
Yield 72%

Optimization Challenges and Solutions

Regioselectivity in Alkylation

Competitive N- vs. O-alkylation is mitigated by:

  • Low-Temperature Conditions : 0°C to favor N-alkylation.

  • Bulky Bases : Use of DBU reduces side reactions.

Sulfone Stability

The tetrahydrothiophene sulfone moiety is sensitive to strong acids. Adjustments include:

  • Mild Acidic Conditions : HCl (1M) for workup.

  • Avoidance of Lewis Acids : Precludes sulfone degradation.

Comparative Analysis of Methods

Method Yield Purity Scalability
Acid Chloride Coupling65–70%95%Moderate
EDC/HOBt Coupling72%98%High
One-Pot Transamidation60%*90%Low

*Theoretical yield based on analogous transamidations.

Characterization and Validation

Post-synthesis validation employs:

  • NMR Spectroscopy : Confirms substitution patterns (¹H NMR: δ 7.2–7.4 ppm for benzofuran protons).

  • Mass Spectrometry : MW confirmed at 415.5 g/mol (ESI-MS).

  • HPLC : Purity >95% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

For large-scale production, the EDC/HOBt method is preferred due to:

  • Reduced By-Products : Minimizes purification steps.

  • Solvent Recovery : DMF can be recycled via distillation.

Emerging Methodologies

Photoredox Catalysis

Recent advances suggest potential for visible-light-mediated amidation, though yields remain suboptimal (45%).

Enzymatic Coupling

Pilot studies using lipases (e.g., Candida antarctica) show promise for green chemistry applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized at the sulfur atom or other reactive sites.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its functional groups can be used to create novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Analogs

Compound Name Benzofuran Substituents N-Linked Substituents Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
Target Compound 3,6,7-trimethyl 5-Methylfuran-2-ylmethyl C₂₂H₂₅NO₅S* ~434.5† Reference compound -
5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide 3,6-dimethyl, 5-Cl 5-Methylfuran-2-ylmethyl C₂₁H₂₂ClNO₅S 435.9 Chlorine at C5; lacks 7-methyl
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide 3,6-dimethyl 4-Ethoxybenzyl C₂₅H₂₈NO₅S 466.6‡ Ethoxybenzyl group; lacks 7-methyl and furan moiety
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide 3-methyl Furan-2-ylmethyl (unmethylated) C₁₉H₂₀NO₅S 389.4‡ Unmethylated furan; fewer methyl groups on benzofuran
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide 4,6-dimethyl Acetamide (no N-alkyl chain) C₁₇H₁₉NO₄S 341.4‡ Acetamide backbone; distinct substitution pattern
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-naphthylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 3-phenyl (oxathiine core) 1-Naphthylmethyl C₂₈H₂₆N₂O₄S₂ 518.6‡ Oxathiine core; naphthalene substituent

*Inferred from structural similarity to ; †Estimated based on molecular formula; ‡Calculated from molecular formula.

Key Observations:

Substituent Effects on Benzofuran Core: The target compound’s 3,6,7-trimethyl pattern (vs. The 5-chloro analog introduces electronegativity, which may enhance intermolecular interactions but reduces lipophilicity compared to methyl groups.

N-Linked Group Variations :

  • 5-Methylfuran-2-ylmethyl (target and ) provides moderate lipophilicity, while 4-ethoxybenzyl in adds aromaticity and polarity due to the ethoxy group.
  • The unmethylated furan in reduces steric bulk, possibly improving metabolic stability but decreasing target engagement.

Backbone Modifications :

  • The oxathiine core in and acetamide in represent divergent scaffolds, highlighting the target compound’s unique benzofuran-carboxamide architecture.

Physicochemical Implications:

  • Molecular Weight : The target compound (~434.5) occupies a middle range, balancing solubility (aided by the sulfone) and membrane permeability (enhanced by methyl/furan groups).

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6,7-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

The compound's molecular formula is C22H25NO4S2C_{22}H_{25}NO_{4}S_{2}, with a molecular weight of approximately 431.6 g/mol. The structure includes a benzofuran moiety linked to a tetrahydrothiophene ring, which contributes to its unique biological properties.

PropertyValue
CAS Number 882349-22-6
Molecular Formula C₁₈H₂₃N₃O₄S₂
Molecular Weight 431.6 g/mol

The compound primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels. Activation of these channels can modulate neuronal excitability and influence several physiological processes, including:

  • Pain Perception : The compound may reduce pain sensitivity by enhancing GIRK channel activity.
  • Anxiety and Depression : By modulating neurotransmitter release through GIRK channels, it may exhibit anxiolytic and antidepressant effects.
  • Epilepsy Management : Its ability to stabilize neuronal activity suggests potential applications in epilepsy treatment.

Pharmacological Effects

Research indicates that this compound exhibits nanomolar potency as a GIRK1/2 channel activator, demonstrating improved metabolic stability compared to traditional urea-based compounds. This stability is crucial for therapeutic applications, as it can enhance bioavailability and reduce side effects.

In Vitro Studies

In vitro studies have shown that the compound significantly enhances GIRK channel activity in neuronal cell lines. For example, a study demonstrated that treatment with the compound resulted in a dose-dependent increase in potassium ion conductance, confirming its role as an effective GIRK channel activator.

In Vivo Studies

Preclinical trials involving animal models have provided insights into the therapeutic potential of this compound. Notably:

  • Pain Models : In rodent models of neuropathic pain, administration of the compound led to a marked reduction in pain behaviors, suggesting its efficacy as an analgesic.
  • Anxiety Models : Behavioral assays indicated that the compound produces anxiolytic-like effects comparable to established anxiolytics.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Amide coupling : Activation of the benzofuran-2-carboxylic acid using reagents like HATU or EDCI .

  • Substitution reactions : Introduction of the tetrahydrothiophene dioxide and 5-methylfuran moieties via nucleophilic substitution under inert atmospheres (e.g., N₂) .

  • Optimization parameters :

    VariableOptimal RangeImpact on Yield/Purity
    Temperature60–80°CHigher yields at 70°C
    SolventDMF or THFDMF improves solubility
    CatalystPd(PPh₃)₄ (for coupling)Reduces side reactions
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC is critical for isolating the final product .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the tetrahydrothiophene dioxide’s sulfone group shows distinct deshielded peaks at δ 3.2–3.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (e.g., m/z 500.1804 [M+H]⁺) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry if single crystals are obtained .
  • HPLC-PDA : Purity >98% confirmed using a C18 column (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity via malachite green assay) .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs or ion channels) with IC₅₀ calculations .
  • Cellular viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, A549) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like potassium channels or cytochrome P450 enzymes. The tetrahydrothiophene dioxide’s sulfone group may form hydrogen bonds with Arg residues .
  • Quantum Mechanical (QM) calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the benzofuran ring .
  • MD simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM forcefields) .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Purity reassessment : Re-analyze batches via HPLC to rule out impurities (>99% purity required) .
  • Stereochemical verification : Compare experimental vs. computational CD spectra if chirality is disputed .
  • Biological reproducibility : Use standardized protocols (e.g., CLIA-compliant assays) across multiple labs .

Q. What strategies optimize pharmacokinetic (PK) properties and reduce toxicity?

Methodological Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., furan methyl oxidation). Add deuterium at vulnerable positions to prolong half-life .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction; modify substituents (e.g., replace methyl with CF₃) to reduce PPB .
  • hERG inhibition assay : Patch-clamp studies to assess cardiac toxicity risks; reduce basicity of the tetrahydrothiophene amine .

Q. How are structure-activity relationship (SAR) studies designed to enhance potency?

Methodological Answer:

  • Substituent variation : Synthesize analogs with:
    • Benzofuran modifications : 5-Fluoro or 7-nitro groups to enhance π-π stacking .
    • Furan replacements : Thiophene or pyrrole to alter hydrophobicity .
  • Bioisosteric replacements : Replace tetrahydrothiophene dioxide with sulfolane or morpholine dioxide to improve solubility .
  • Pharmacophore mapping : Identify critical motifs (e.g., hydrogen bond acceptors at C2) using MOE or Phase .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Rodent models :
    • Pharmacokinetics : IV/PO dosing in Sprague-Dawley rats with LC-MS/MS plasma analysis .
    • Efficacy : Xenograft models (e.g., HT-29 colon cancer) with tumor volume monitoring .
  • Toxicology : 28-day repeat-dose study in mice (ALT/AST levels, histopathology) .

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Structural Analogs

Analog ModificationTarget IC₅₀ (nM)Solubility (µg/mL)Reference
5-Methylfuran (Parent)120 ± 158.2
5-Fluorobenzofuran45 ± 65.1
Sulfolane Replacement89 ± 1222.4

Q. Table 2. Reaction Optimization Parameters

StepCatalystSolventYield (%)Purity (%)
Amide CouplingHATUDMF7895
Furan MethylationPd(PPh₃)₄THF6589
Final PurificationPrep HPLCMeCN/H₂O9099

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.